molecular formula C13H14Cl2O3 B1327899 Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate CAS No. 898777-87-2

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate

Cat. No.: B1327899
CAS No.: 898777-87-2
M. Wt: 289.15 g/mol
InChI Key: AHVRXUCTWJXLNS-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(2,3-dichlorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 5-(2,3-dichlorophenyl)-5-oxovaleric acid.

    Reduction: 5-(2,3-dichlorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active acid form. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

    Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate: This compound shares a similar dichlorophenyl group but has an oxazole ring instead of a valerate backbone.

    2,3-Dichlorophenylpiperazine: Another compound with a dichlorophenyl group, but with a piperazine ring structure.

Uniqueness: Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is unique due to its valerate backbone, which imparts different chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRXUCTWJXLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645741
Record name Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-87-2
Record name Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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